molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid

(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid

Cat. No.: B13183907
M. Wt: 237.11 g/mol
InChI Key: LUCFNCJWSVDRRK-UHFFFAOYSA-N
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Description

Key Structural Features

Feature Description
Boronic acid group Participates in reversible covalent interactions with diols and nucleophiles.
Diethylaminoethoxy chain Introduces steric hindrance and modulates solubility via its hydrophilic (ether) and hydrophobic (alkyl) regions.
Phenyl ring Serves as a rigid scaffold, enabling conjugation between functional groups.

Properties

Molecular Formula

C12H20BNO3

Molecular Weight

237.11 g/mol

IUPAC Name

[3-[2-(diethylamino)ethoxy]phenyl]boronic acid

InChI

InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3

InChI Key

LUCFNCJWSVDRRK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of “(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid” are not available within the provided search results, the following information outlines its potential applications and related research areas.

This compound

This compound is a chemical compound with the CAS number 1050442-48-2 . Search results also list a similar compound, (4-(2-(diethylamino)ethoxy)phenyl)boronic acid , with CAS number 1050442-49-3 . These compounds fall under the category of arylboronic acids, which have diverse applications in various scientific fields .

Potential Applications

Given the properties of boronic acids and related compounds, potential applications of This compound can be inferred from the search results:

  • Medicinal Chemistry: Boronic acids and their derivatives have demonstrated anticancer, antibacterial, and antiviral activities, making them useful in medicinal chemistry . They can be employed as enzyme inhibitors and in drug delivery systems .
  • Drug Delivery: Boronic acids can selectively deliver drugs to cancer cells because they bind to the 1,2- and 1,3-diols of the polysaccharide glycocalyx present on the surface of cancer cells, forming boronate esters .
  • Bioorthogonal Chemistry: Boronic acids participate in B-N interactions, which can be utilized in bioorthogonal chemistry .
  • Analytical Sensing: Boronic acids are used in molecular recognition for analytical sensing .
  • Improving Bioavailability: Boronic acid derivatives can reduce first-pass metabolism due to their ability to bind covalently and reversibly to 1,2- and 1,3-diols present in sugar molecules and glycoproteins, which improves the bioavailability of drugs .
  • Catalysis: Arylboronic acids can be used as catalysts in chemical synthesis .
  • Cosmetics: Experimental design techniques are used in the development of cosmetics to optimize the formulation process, and assess the effects of raw materials, as well as the interactions between them .

Related Research

Research areas related to boronic acids touched on by the search results include:

  • Chemosensors: The ortho isomer of ((ferrocenylimino)methyl)phenylboronic acids can be used as a chemosensor .
  • Ferrocene Derivatives: Derivatives of (amino)ferrocene bearing boronic or borinic acid moieties are being explored for their physicochemical properties and electrochemistry .
  • Inhibitors: Boronic acid derivatives have been shown to be efficient inhibitors .
  • Cosmetic product safety: New cosmetic products are subject to thorough investigation prior to being introduced to the market to ensure they are safe and stable .

Mechanism of Action

The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Name Substituents Molecular Weight CAS Number Key Properties Applications References
This compound Diethylaminoethoxy (C₆H₄-OCH₂CH₂N(C₂H₅)₂-B(OH)₂) ~237.08 Not listed High basicity, enhanced aqueous solubility Drug synthesis, biosensors Inferred
(4-[2-(Dimethylamino)ethoxy]phenyl)boronic acid Dimethylaminoethoxy (C₆H₄-OCH₂CH₂N(CH₃)₂-B(OH)₂) 209.05 194594-60-0 Moderate solubility, lower steric bulk Biomedical polymers, enzyme inhibitors
2-Ethoxy-5-fluorophenylboronic acid Ethoxy, fluoro (C₆H₃-F-OCH₂CH₃-B(OH)₂) 184.97 864301-27-9 Electron-withdrawing F, increased acidity Suzuki couplings, fluorinated drug intermediates
(4-Ethoxy-2-methoxyphenyl)boronic acid Ethoxy, methoxy (C₆H₃-OCH₂CH₃-OCH₃-B(OH)₂) 196.03 1207443-48-8 Electron-donating groups, stability Organic synthesis, agrochemicals
(6-Ethoxy-2,3-difluorophenyl)boronic acid Ethoxy, 2,3-difluoro (C₆H₂-F₂-OCH₂CH₃-B(OH)₂) ~202.0 1309980-95-7 Strong electron-withdrawing effects, high reactivity Fluorinated polymers, cross-coupling reactions

Key Findings:

Substituent Effects on Reactivity: Aminoalkoxy Groups: The diethylaminoethoxy group in the target compound confers higher basicity compared to dimethylamino analogs (e.g., CAS 194594-60-0), improving solubility in acidic environments . This property is advantageous in drug delivery systems targeting acidic tissues (e.g., tumors). Halogenated Derivatives: Fluorine substituents (e.g., 2-Ethoxy-5-fluorophenylboronic acid) increase the boronic acid’s acidity (lower pKa), enhancing reactivity in Suzuki-Miyaura couplings .

Steric and Electronic Considerations: Bulky substituents like diethylaminoethoxy may hinder cross-coupling reactions due to steric effects but improve selectivity in diol-binding applications (e.g., glucose sensing) . Methoxy and ethoxy groups (e.g., (4-Ethoxy-2-methoxyphenyl)boronic acid) stabilize the boronic acid via electron donation, making it less reactive but more stable under basic conditions .

Applications: Drug Synthesis: Amino-substituted boronic acids are key intermediates in kinase inhibitors (e.g., TRK inhibitors, as seen in ) and proteasome inhibitors (e.g., bortezomib analogs) . Biomedical Polymers: Boronic acid-functionalized polymers (e.g., those with dimethylaminoethoxy groups) are used in glucose-responsive insulin delivery systems .

Biological Activity

(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a boronic acid group attached to a phenyl ring with a diethylaminoethoxy substituent. This unique structure is hypothesized to enhance its interaction with biological targets.

Synthesis Methods:

  • The synthesis typically involves the reaction of phenolic compounds with boron reagents under mild conditions, as outlined in recent studies that emphasize the importance of reaction conditions in optimizing yield and purity .

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown marked reductions in cell viability in prostate cancer models.

CompoundCell LineConcentration (µM)Cell Viability (%)
B5PC-3533
B7PC-3544
ControlL929-95

In these studies, the viability of healthy cells remained relatively high compared to cancerous cells, indicating selective toxicity . The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus13
Escherichia coli10
Pseudomonas aeruginosa9

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties were evaluated using various assays, including DPPH and ABTS methods. Compounds derived from boronic acids demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol.

Assay TypeIC50 (µM)
DPPH25
ABTS30

This antioxidant capacity is crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer .

Case Studies

  • Prostate Cancer Treatment : A study involving the application of boronic acid derivatives showed promising results in reducing tumor growth in vivo models when administered alongside conventional therapies.
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of boronic acid derivatives against MRSA infections, demonstrating substantial inhibition and suggesting potential as a therapeutic agent in resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-[2-(diethylamino)ethoxy]phenyl)boronic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, analogous structures (e.g., (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid) are synthesized by reacting boronic acid precursors with halogenated aromatic intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,2-dimethoxyethane and water, using sodium carbonate as a base . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity is confirmed via HPLC (>95%) and LCMS to verify molecular ion peaks .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹¹B NMR) to identify key signals:

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), ethoxy chain protons (δ 3.4–4.2 ppm), and diethylamino group protons (δ 2.5–3.0 ppm for N–CH₂, 1.0–1.2 ppm for CH₃).
  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronic acid moiety.
    FT-IR can validate B–O bonds (∼1350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in cross-coupling reactions, and how can steric/electronic challenges be mitigated?

  • Methodological Answer : The diethylaminoethoxy group introduces steric hindrance and electron-donating effects, which may reduce coupling efficiency. To address this:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity in sterically crowded environments.
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with weaker bases (K₃PO₄) to stabilize the boronate intermediate.
    Comparative studies with analogs (e.g., 3-ethoxy-2-fluorophenylboronic acid) suggest that electron-deficient aryl halides improve yields .

Q. How does the compound’s stability vary under acidic/basic conditions, and what storage protocols are recommended?

  • Methodological Answer : Boronic acids are prone to protodeboronation under acidic conditions. Accelerated stability studies (e.g., 1M HCl vs. pH 7.4 buffer at 37°C) with LCMS monitoring reveal degradation pathways. For storage, keep the compound desiccated at –20°C in amber vials to prevent moisture absorption and oxidative deboronation. Analogous safety data (e.g., (5-ethoxy-2-formylphenyl)boronic acid) recommend inert atmospheres (N₂/Ar) for long-term stability .

Q. What strategies are used to evaluate its biological activity in drug discovery contexts?

  • Methodological Answer : In kinase inhibitor synthesis (e.g., TRK inhibitors), the boronic acid moiety may act as a warhead for covalent binding. Methods include:

  • Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., TRKA) using fluorescence polarization.
  • Cellular Studies : Assess antiproliferative activity in cancer cell lines (e.g., Ba/F3-TEL-TRKA) with MTT assays.
    Structure-activity relationship (SAR) studies often modify the diethylaminoethoxy chain to optimize solubility and target engagement .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s coupling efficiency with electron-rich aryl halides?

  • Methodological Answer : Discrepancies may arise from divergent reaction conditions. For example:

  • Catalyst Loading : Low Pd(0) concentrations (<2 mol%) may fail to overcome steric barriers, while higher loadings (5–10 mol%) improve yields but increase cost.
  • Temperature : Some protocols report success at 80°C, while others require microwave-assisted heating (120°C).
    Systematic DOE (Design of Experiments) approaches are recommended to identify critical variables .

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